2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid
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Overview
Description
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system.
Preparation Methods
The synthesis of 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methylpyrazole with a suitable pyrimidine derivative, followed by functionalization to introduce the acetic acid moiety . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity is believed to result from the inhibition of key enzymes involved in cell cycle regulation and apoptosis . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence and makes it useful in bioimaging applications .
Comparison with Similar Compounds
2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidines:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-8-10-4-7(3-9(13)14)5-12(8)11-6/h2,4-5H,3H2,1H3,(H,13,14) |
InChI Key |
CJOUXTJSLHEDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)O |
Origin of Product |
United States |
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